molecular formula C8H11NO2S2 B15331540 Ethyl 2-[(Methylthio)methyl]thiazole-4-carboxylate

Ethyl 2-[(Methylthio)methyl]thiazole-4-carboxylate

Cat. No.: B15331540
M. Wt: 217.3 g/mol
InChI Key: SUFSXSCUQFPWEV-UHFFFAOYSA-N
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Description

Ethyl 2-[(Methylthio)methyl]thiazole-4-carboxylate is a thiazole-derived compound featuring a methylthio-substituted methyl group at the 2-position of the thiazole ring and an ethyl ester at the 4-position. This structure confers unique physicochemical properties, such as moderate hydrophobicity (due to the methylthio group) and reactivity amenable to further derivatization (e.g., hydrolysis of the ester group).

Properties

Molecular Formula

C8H11NO2S2

Molecular Weight

217.3 g/mol

IUPAC Name

ethyl 2-(methylsulfanylmethyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C8H11NO2S2/c1-3-11-8(10)6-4-13-7(9-6)5-12-2/h4H,3,5H2,1-2H3

InChI Key

SUFSXSCUQFPWEV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)CSC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(Methylthio)methyl]thiazole-4-carboxylate typically involves the reaction of thiazole derivatives with appropriate reagents. One common method involves the use of ethyl bromoacetate and methylthiomethyl thiazole in the presence of a base such as sodium hydride . The reaction is carried out under reflux conditions to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(Methylthio)methyl]thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Ethyl 2-[(Methylthio)methyl]thiazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products

Mechanism of Action

The mechanism of action of Ethyl 2-[(Methylthio)methyl]thiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Substituents (Thiazole Ring) Key Features
This compound 2: (Methylthio)methyl; 4: Ethyl ester Hydrophobic (logP ~2.5–3.0*), reactive ester group for further modification
Ethyl 2-(4-Trifluoromethylphenyl)thiazole-4-carboxylate 2: 4-Trifluoromethylphenyl; 4: Ethyl ester Enhanced hydrophobicity (logP ~3.5*), electron-withdrawing CF₃ group
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate 2: 4-CF₃Ph; 4: Methyl; 5: Ethyl ester Increased steric bulk, potential for improved metabolic stability
Ethyl 2-[4-(1H-benzimidazol-2-yl)phenyl]-4-methylthiazole-5-carboxylate 2: Benzimidazole-phenyl; 4: Methyl Polar benzimidazole group enhances solubility, potential for DNA interaction
Ethyl 4-Thiazolecarboxylate 4: Ethyl ester Simpler structure, lower molecular weight, limited functionalization sites

Key Research Findings and Limitations

Advantages of this compound

  • Synthetic flexibility : The ethyl ester at the 4-position allows easy conversion to carboxylic acids or amides for downstream applications .
  • Balanced hydrophobicity : The methylthio group may enhance membrane permeability compared to polar analogs (e.g., benzimidazole derivatives) .

Limitations and Knowledge Gaps

  • Lack of direct pharmacological data : Most evidence focuses on structural analogs, necessitating further studies on the target compound’s bioactivity.
  • Unclear metabolic stability : Methylthio groups are prone to oxidative metabolism, which may limit in vivo efficacy .

Q & A

Troubleshooting Crystallization for X-ray Analysis :

  • Use SHELX programs for structure refinement. Slow evaporation from ethanol/water mixtures (1:1) yields single crystals. If twinning occurs, try additive screening (e.g., 2% DMSO) to improve crystal quality .

Q. Validating Antioxidant Activity :

  • Employ assays like DPPH radical scavenging (%FRSA) and total antioxidant capacity (TAC). For example, derivatives with electron-donating groups (e.g., –OCH₃) show enhanced activity due to radical stabilization .

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